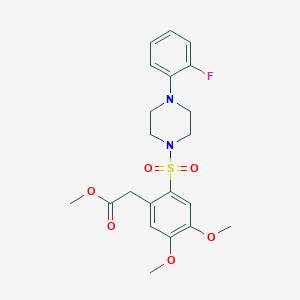

![molecular formula C13H8N2O4 B2811714 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 16398-16-6](/img/structure/B2811714.png)

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Vue d'ensemble

Description

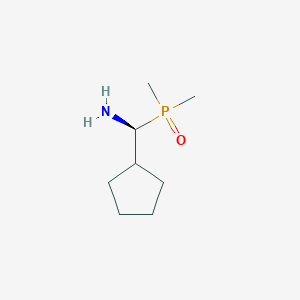

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a compound with the molecular formula C13H8N2O4 . It is a product of base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids .

Synthesis Analysis

The synthesis of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids . In particular, 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one was obtained from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide .Molecular Structure Analysis

The molecular structure of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is characterized by a molecular formula of C13H8N2O4. It has an average mass of 256.214 Da and a monoisotopic mass of 256.048401 Da .Chemical Reactions Analysis

The mechanistic pathways for nucleophilic aromatic substitution of the nitro groups of 1,3-dinitro-10H-dibenzo[b,f][1,4]oxazepin-11-one with 1H-1,2,3-triazole have been studied . The energetic parameters, i.e., free energy profiles along the reaction route and H-bond energy, charge analysis, and structural parameters have supported a mechanistic pathway involving a one-step concerted mechanism via the formation of a transition state during the reaction course .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one are characterized by its molecular formula C13H8N2O4, average mass of 256.214 Da, and monoisotopic mass of 256.048401 Da .Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactions The chemical compound 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one and its derivatives are synthesized through various methods, contributing significantly to their potential applications in scientific research. Base-catalyzed intramolecular nucleophilic substitution is one method used for the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, where a nitro group is replaced under the action of O- and S-nucleophiles (Samet et al., 2006).

Additionally, 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one reacts with O- and S-nucleophiles to yield mono- or bis-substitution products, indicating a potential for further chemical modification and utility in various applications (Samet et al., 2005).

Pharmacological Applications and Molecular Modifications The dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, have been identified to possess an array of pharmacological activities. This has led to growing interest in their potential pharmaceutical applications (Zaware & Ohlmeyer, 2015). Recent advances in DBO synthesis involve a variety of methods, including cyclocondensation, copper catalysis, and domino elimination-rearrangement-addition sequences. These methods guide chemists in developing DBO derivatives of pharmacological interest, demonstrating the compound's potential in drug development and therapeutic applications (Zaware & Ohlmeyer, 2015).

Catalytic Reactions and Synthesis of Derivatives The compound's derivatives have been synthesized through catalytic reactions, including asymmetric transfer hydrogenation, yielding biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines. This process demonstrates high conversion rates and excellent enantioselectivity, especially in water, highlighting its environmental friendliness and potential in the synthesis of biologically active compounds (More & Bhanage, 2017).

Mécanisme D'action

Target of Action

It is known that this compound belongs to a class of benzo-fused n-heterocycles , which are often involved in various biological activities

Mode of Action

As a benzo-fused N-heterocycle, it may interact with its targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, or π-π stacking . The exact mode of action would depend on the specific targets and the chemical environment.

Biochemical Pathways

Benzo-fused N-heterocycles are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .

Result of Action

As a benzo-fused N-heterocycle, it may have various effects depending on its specific targets and the context of its action .

Action Environment

The action, efficacy, and stability of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be influenced by various environmental factors These may include the pH of the environment, the presence of other molecules, and the temperature

Propriétés

IUPAC Name |

8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4/c16-13-9-7-8(15(17)18)5-6-11(9)19-12-4-2-1-3-10(12)14-13/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKFNUVGGYMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride](/img/structure/B2811631.png)

![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2811634.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide](/img/structure/B2811647.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2811649.png)